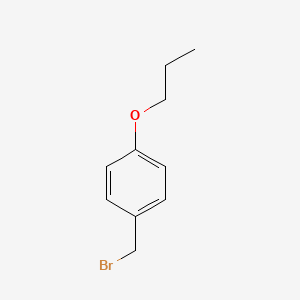
1-(bromométhyl)-4-propoxybenzène
Vue d'ensemble
Description
1-(bromomethyl)-4-propoxybenzene, also known as 1-(4-bromophenyl)-2-propoxypropane, is an organic compound with the molecular formula C10H13BrO. This compound is characterized by the presence of an ether functional group, a bromine atom attached to a phenyl ring, and a propyl chain. It is used in various chemical reactions and has applications in scientific research.
Applications De Recherche Scientifique
1-(bromomethyl)-4-propoxybenzene, has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The most common method for preparing ethers, including alpha-bromo-p-tolyl propyl, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. For alpha-bromo-p-tolyl propyl, the synthesis can be achieved by reacting p-bromoanisole with propyl bromide in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) .
Industrial Production Methods
Industrial production of ethers typically involves the sulfuric-acid-catalyzed reaction of alcohols. this method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate and form alkenes. For alpha-bromo-p-tolyl propyl, the Williamson ether synthesis remains the preferred method due to its efficiency and high yield .
Analyse Des Réactions Chimiques
Types of Reactions
1-(bromomethyl)-4-propoxybenzene, undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The ether can be oxidized to form corresponding aldehydes or ketones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and primary or secondary amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted ethers, nitriles, and amines.
Oxidation: Products include aldehydes and ketones.
Reduction: Products include hydrogenated ethers.
Mécanisme D'action
The mechanism of action of ether, alpha-bromo-p-tolyl propyl, involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The ether functional group can undergo oxidation or reduction, altering the compound’s chemical properties and reactivity. These interactions are mediated by specific enzymes and catalytic pathways in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
p-Bromoanisole: Similar structure but lacks the propyl chain.
p-Tolyl ether: Similar structure but lacks the bromine atom.
Bromoethyl ether: Similar structure but has an ethyl chain instead of a propyl chain.
Uniqueness
1-(bromomethyl)-4-propoxybenzene, is unique due to the presence of both a bromine atom and a propyl chain attached to the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and makes it a valuable intermediate in organic synthesis .
Propriétés
IUPAC Name |
1-(bromomethyl)-4-propoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-2-7-12-10-5-3-9(8-11)4-6-10/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQKGOKXPFDCCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50180700 | |
| Record name | Ether, alpha-bromo-p-tolyl propyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50180700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2606-58-8 | |
| Record name | 1-(Bromomethyl)-4-propoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2606-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ether, alpha-bromo-p-tolyl propyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002606588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ether, alpha-bromo-p-tolyl propyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50180700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


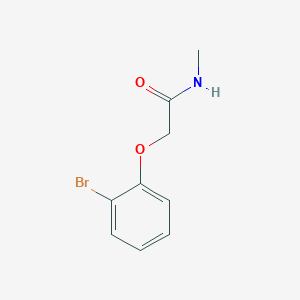
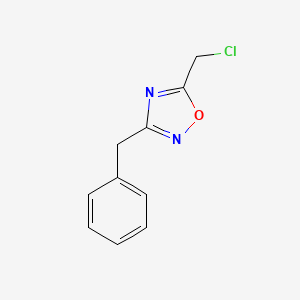
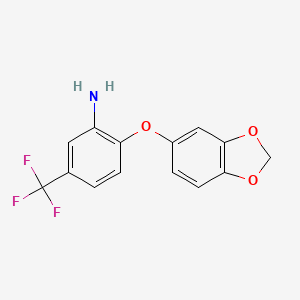
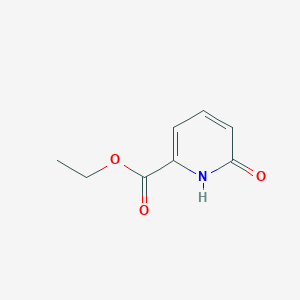
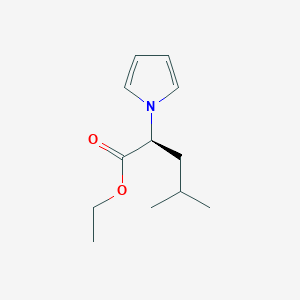
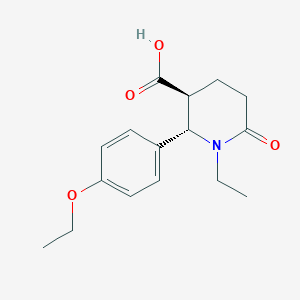
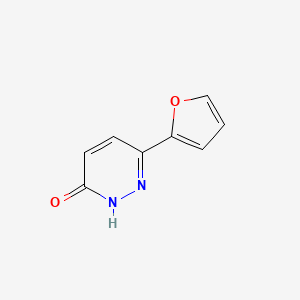
![3-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B1336236.png)
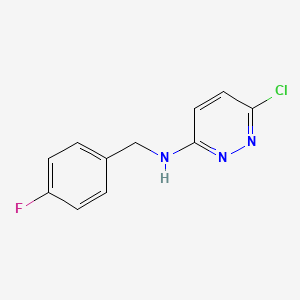
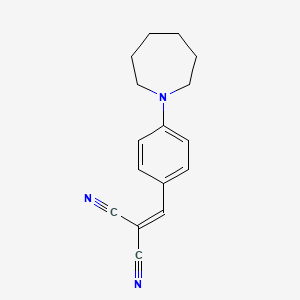

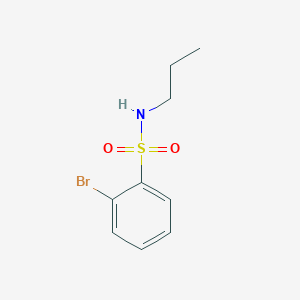
![2-[[2-(Boc-amino)ethyl]amino]acetic acid](/img/structure/B1336258.png)
![tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B1336259.png)
